7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Alkaloid synthesis Furoquinoline chemistry Natural product synthesis

Sourcing the correct tri-oxidized furoquinoline intermediate for acronycidine synthesis is challenging-mono-oxidized analogs (e.g., dictamnine) lack the requisite scaffold, forcing extra oxidation steps. 7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione (CAS 859304-28-2) solves this bottleneck: • Direct acronycidine precursor - fully oxidized at positions 4,5,8 for direct methoxylation, eliminating additional synthetic steps. • ≥95% purity, -20°C storage, wet-ice shipping. • Trusted by academic and industrial labs for antimalarial alkaloid research and phytochemical reference standard applications.

Molecular Formula C13H9NO5
Molecular Weight 259.21 g/mol
Cat. No. B2786664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione
Molecular FormulaC13H9NO5
Molecular Weight259.21 g/mol
Structural Identifiers
InChIInChI=1S/C13H9NO5/c1-14-10-9(7(15)5-8(18-2)12(10)17)11(16)6-3-4-19-13(6)14/h3-5H,1-2H3
InChIKeyNTSLTWQRDNWPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione Chemical Identity & Procurement


7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione (CAS 859304-28-2) is a heterocyclic organic compound belonging to the furo[2,3-b]quinoline class, characterized by a molecular formula of C13H9NO5 and a molecular weight of 259.21 g/mol [1]. This compound contains a fused furan-quinoline trione core with methoxy and N-methyl substituents, representing an oxidized furoquinoline scaffold that has been isolated from the bark of Australian Rutaceae species including Acronychia bauera and Melicope fareana . It is commercially available as a synthetic intermediate with cataloged purity specifications typically ≥95–98%, and is supplied by multiple research chemical vendors under standardized storage conditions (-20°C for powder, with stability up to 3 years) .

7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione Substitution Failure vs. Generic Intermediates


Generic substitution among furoquinoline derivatives is precluded by the specific oxidative state and substitution pattern required for downstream synthetic applications. 7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione possesses a fully oxidized trione core (carbonyls at positions 4, 5, and 8) that distinguishes it from the more common furoquinolin-4-one mono-oxidized scaffolds such as dictamnine, skimmianine, and isoevolitrin (7-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one) . This tri-oxidized state is essential for its demonstrated utility as a key intermediate in the synthesis of the tetramethoxy alkaloid acronycidine, a compound structurally inaccessible from mono-oxidized furoquinoline precursors [1]. Furthermore, substitution with alternative furoquinoline intermediates lacking the 7-methoxy and 9-methyl substitution pattern or the complete trione oxidation state would fail to yield the correct downstream methoxylation pattern or would require additional synthetic steps that introduce inefficiency and reduced overall yield [1].

7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione Differentiation Evidence


Acronycidine Synthetic Route Efficiency

7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione provides a defined synthetic entry point to acronycidine that is not achievable with alternative furoquinoline intermediates such as dictamnine or skimmianine. The target compound's trione oxidation state enables direct conversion to the tetramethoxy alkaloid, whereas alternative mono-oxidized furoquinolines (e.g., dictamnine, furo[2,3-b]quinolin-4-one derivatives) would require additional oxidation steps prior to methoxylation, adding 2–3 synthetic steps to any total synthesis route [1]. Acronycidine itself is a 4,5,7,8-tetramethoxyfuro[2,3-b]quinoline that cannot be synthesized directly from naturally abundant dictamnine-type precursors without first establishing the requisite quinone-like oxidation pattern [1].

Alkaloid synthesis Furoquinoline chemistry Natural product synthesis

Oxidation State: Trione Core vs. Mono-Oxidized

7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione contains three carbonyl groups (positions 4, 5, and 8) forming a quinone-like trione system, in contrast to the mono-oxidized furoquinolin-4-one core found in the structurally analogous compound isoevolitrin (7-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one) which possesses only a single carbonyl at position 4 [1]. The molecular formula of the target compound (C13H9NO5, MW 259.21) differs from isoevolitrin (C13H11NO3, MW 229.235) by the addition of two oxygen atoms and the loss of two hydrogen atoms, corresponding to the oxidation of positions 5 and 8 to carbonyl groups [1]. This electronic and structural distinction is detectable via FT-IR carbonyl stretching bands at 1650–1750 cm⁻¹ corresponding to the three distinct carbonyl environments, and via ¹³C NMR where three discrete carbonyl signals are observed versus a single carbonyl signal in mono-oxidized comparators [2].

Redox chemistry Heterocyclic oxidation Structure-activity relationships

7-Methoxy and 9-Methyl Substitution Specificity

7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione possesses a specific 7-methoxy and N9-methyl substitution pattern that distinguishes it from other furoquinoline alkaloids with different methoxylation and N-alkylation profiles. In contrast, dictamnine (furo[2,3-b]quinoline with methoxy at position 4 only, no N-alkylation, MW 199.21) and skimmianine (4,7,8-trimethoxyfuro[2,3-b]quinoline, no N-methyl, MW 259.26) exhibit distinct substitution patterns that confer different synthetic utility and biological profiles [1][2][3]. The N9-methyl group in the target compound is essential for the correct acronycidine substitution pattern (4,5,7,8-tetramethoxy with N-methyl), and this N-alkylation is not present in the naturally abundant dictamnine or skimmianine scaffolds [4]. ¹H-NMR analysis confirms the target compound's methoxy proton signal at δ 3.8–4.0 ppm and the N-methyl proton signal at δ 1.2–1.5 ppm, providing analytical markers that distinguish it from non-methylated furoquinoline comparators [5].

Methoxylation pattern Structure-activity relationships Alkaloid biosynthesis

Natural Source: Acronychia bauera & Melicope fareana

7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione has been isolated from the bark of specific Australian Rutaceae species including Acronychia bauera and Melicope fareana, providing a defined natural source provenance that distinguishes it from synthetic-only furoquinoline intermediates . In contrast, the related natural furoquinoline alkaloid dictamnine is predominantly sourced from Dictamnus dasycarpus (Bai-Xian-Pi), a traditional Chinese medicinal plant in the Rutaceae family, and skimmianine is found in Zanthoxylum nitidum and Melicope species [1][2]. The species-specific natural occurrence of the target compound in Acronychia and Melicope bark links it to a distinct chemotaxonomic profile within Australian Rutaceae, which may be relevant for natural product dereplication studies, quality control of botanical extracts, and chemosystematic investigations .

Natural product isolation Phytochemistry Rutaceae alkaloids

Commercial Purity & Analytical Specifications

Commercially available 7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione is supplied with defined purity specifications (≥95% to ≥98%) and standardized analytical parameters that enable reproducible experimental outcomes . Key physicochemical properties include: molecular formula C13H9NO5, molecular weight 259.21 g/mol, XLogP3-AA of 1.2, hydrogen bond acceptor count of 6, rotatable bond count of 1, boiling point 413.2±45.0°C at 760 mmHg, density 1.5±0.1 g/cm³, and LogP -0.59 (measured/in silico variations noted) [1][2]. In contrast, structurally related furoquinoline comparators exhibit distinct property profiles: dictamnine (C12H9NO2, MW 199.21, XLogP3 2.8) has lower molecular weight and higher lipophilicity; skimmianine (C14H13NO4, MW 259.26, XLogP3 2.2) has similar molecular weight but higher LogP and different hydrogen bonding capacity (acceptor count 5 vs 6 for target) [3][4]. The target compound's higher hydrogen bond acceptor count (6) and lower calculated LogP (-0.59) relative to comparators indicate distinct solubility and chromatographic behavior, which has implications for experimental design in HPLC method development and sample preparation [2].

Analytical chemistry Quality control Chemical procurement

7-Methoxy-9-methylfuro[2,3-b]quinoline-4,5,8(9H)-trione Application Scenarios


Total Synthesis of Acronycidine

This compound is uniquely positioned as a direct synthetic precursor to acronycidine (4,5,7,8-tetramethoxyfuro[2,3-b]quinoline), a furoquinoline alkaloid with documented antimalarial properties [1]. The trione oxidation state at positions 4, 5, and 8 provides the requisite scaffold for subsequent methoxylation to yield the fully substituted tetramethoxy product. Procurement of this specific intermediate eliminates the need for additional oxidation steps that would be required if starting from mono-oxidized furoquinoline alternatives such as dictamnine or isoevolitrin [2]. This application is supported by established synthetic methodology demonstrating the conversion of related furoquinoline triones to acronycidine derivatives [2].

Chemotaxonomic Standard for Australian Rutaceae

Given the compound's isolation from Acronychia bauera and Melicope fareana bark , it serves as a species-specific reference standard for phytochemical analysis of Australian Rutaceae extracts. Researchers conducting metabolomic profiling or quality control of botanical materials from these species can utilize this compound for authentic chemical marker identification via HPLC-UV, LC-MS, or NMR-based dereplication workflows. Its distinct chromatographic properties (LogP -0.59, HBA count 6) relative to other furoquinoline alkaloids facilitate unambiguous peak assignment in complex botanical matrices [1].

Oxidized Furoquinoline SAR Studies

The fully oxidized trione core distinguishes this compound from the more extensively studied mono-oxidized furoquinoline alkaloids (e.g., dictamnine, skimmianine, kokusaginine) that have reported cytotoxic, antimalarial, and cholinesterase inhibitory activities [1]. Researchers investigating the impact of oxidation state on biological activity can employ this compound as a comparator in structure-activity relationship (SAR) studies. The distinct electronic properties of the quinone-like trione system, evidenced by three discrete carbonyl environments detectable via FT-IR (1650–1750 cm⁻¹) and ¹³C NMR [2], may confer differential redox behavior, electrophilicity, or target engagement profiles compared to mono-oxidized analogs.

Analytical Reference Material & Method Development

With defined commercial purity specifications (≥95–98%) and documented physicochemical properties including molecular weight 259.21 g/mol, boiling point 413.2±45.0°C, density 1.5±0.1 g/cm³, and XLogP3 of 1.2 [1], this compound is suitable for use as a reference material in analytical method development. Applications include HPLC-UV/Vis method validation, LC-MS calibration for furoquinoline alkaloid analysis, and NMR spectroscopy reference standard preparation. The compound's distinct hydrogen bond acceptor count (6) relative to related furoquinolines (dictamnine HBA=3, skimmianine HBA=5) provides a measurable parameter for chromatographic retention time prediction and method optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.